molecular formula C43H77N3O20P2 B12778832 UDP-2,3-di-ohm glcn CAS No. 90293-60-0

UDP-2,3-di-ohm glcn

Cat. No.: B12778832
CAS No.: 90293-60-0
M. Wt: 1018.0 g/mol
InChI Key: KOJCFMYSTWNMQW-AGDAYUFUSA-N
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Description

Uridine diphosphate 2,3-dihydroxyglucopyranose (UDP-2,3-di-ohm glcn) is a nucleotide sugar and a coenzyme involved in various metabolic processes. It plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. This compound is essential for the transfer of glucosamine residues to substrates, facilitating the formation of complex carbohydrates and glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine diphosphate 2,3-dihydroxyglucopyranose typically involves the enzymatic conversion of glucosamine-6-phosphate to uridine diphosphate N-acetylglucosamine, followed by specific modifications to achieve the desired dihydroxy configuration . The reaction conditions often include the use of specific glycosyltransferases and epimerases to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of uridine diphosphate 2,3-dihydroxyglucopyranose can be achieved through microbial fermentation processes. This method involves the use of genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of the compound. The fermentation process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Uridine diphosphate 2,3-dihydroxyglucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of uridine diphosphate 2,3-dihydroxyglucopyranose, such as uronic acids, alcohols, and substituted glucopyranose derivatives .

Scientific Research Applications

Uridine diphosphate 2,3-dihydroxyglucopyranose has numerous scientific research applications:

Mechanism of Action

Uridine diphosphate 2,3-dihydroxyglucopyranose exerts its effects by serving as a donor of glucosamine residues in glycosylation reactions. The compound interacts with glycosyltransferases, which catalyze the transfer of glucosamine to specific acceptor molecules. This process is crucial for the formation of glycosidic bonds and the biosynthesis of complex carbohydrates and glycoproteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine diphosphate 2,3-dihydroxyglucopyranose is unique due to its specific dihydroxy configuration, which allows it to participate in distinct glycosylation reactions. This configuration provides unique structural and functional properties that differentiate it from other nucleotide sugars .

Properties

CAS No.

90293-60-0

Molecular Formula

C43H77N3O20P2

Molecular Weight

1018.0 g/mol

IUPAC Name

[2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)oxan-4-yl] 3-hydroxytetradecanoate

InChI

InChI=1S/C43H77N3O20P2/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56)/t29?,30?,31?,32-,36?,37-,38?,39-,40?,41-,42?/m1/s1

InChI Key

KOJCFMYSTWNMQW-AGDAYUFUSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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